molecular formula C9H7ClN2O B11901037 3-Amino-6-chloroquinolin-4-ol

3-Amino-6-chloroquinolin-4-ol

Cat. No.: B11901037
M. Wt: 194.62 g/mol
InChI Key: XEHDUSBRFAANJN-UHFFFAOYSA-N
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Description

3-Amino-6-chloroquinolin-4-ol is a quinoline derivative characterized by a hydroxyl group at position 4, an amino group at position 3, and a chlorine substituent at position 6. Its molecular formula is C₉H₆ClN₂O, with a molar mass of 193.61 g/mol. The structural uniqueness of this compound lies in the strategic placement of functional groups, which influences its electronic properties and binding interactions in biological systems .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

3-amino-6-chloro-1H-quinolin-4-one

InChI

InChI=1S/C9H7ClN2O/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,11H2,(H,12,13)

InChI Key

XEHDUSBRFAANJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloroquinolin-4-ol typically involves the nucleophilic substitution of 4,7-dichloroquinoline with appropriate amines. One common method is the reaction of 4,7-dichloroquinoline with 3-amino-1,2,4-triazole under specific conditions . This reaction is often carried out in the presence of a base and at elevated temperatures to facilitate the substitution.

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs large-scale batch reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-chloroquinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Positional Isomers

  • 6-Chloroquinolin-4-amine hydrochloride Structure: Chlorine at position 6 and an amino group at position 4 (vs. position 3 in the target compound). Implications: The positional shift of the amino group alters hydrogen-bonding capacity and steric interactions. This isomer is a hydrochloride salt, enhancing solubility but reducing thermal stability compared to the hydroxyl-containing target compound .

Halogen vs. Amino Substitution

  • 6-Bromo-3-chloroquinolin-4-ol Structure: Bromine at position 3 and chlorine at position 6. Comparison: The bromine atom introduces greater steric bulk and polarizability compared to the amino group in 3-Amino-6-chloroquinolin-4-ol. This substitution may enhance lipophilicity but reduce nucleophilic reactivity .

Functional Group Variations

  • 4-Amino-6-chloroquinoline-3-carboxylic acid Structure: Carboxylic acid at position 3 and amino at position 4. Comparison: The carboxylic acid group increases acidity (pKa ~2–3) compared to the hydroxyl group (pKa ~8–10) in the target compound. This difference impacts ionization states under physiological conditions, affecting bioavailability .

Extended Substituents

  • 3-{[Benzyl(ethyl)amino]methyl}-6-chloro-2,8-dimethylquinolin-4-ol Structure: A benzyl-ethyl-aminomethyl group at position 3, with additional methyl groups at positions 2 and 7. Comparison: The bulky substituent at position 3 reduces rotational freedom and may hinder interactions with flat biological targets (e.g., DNA intercalation).

Structural and Functional Analysis Table

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Key Differences from Target Compound
This compound NH₂ (3), Cl (6), OH (4) Amino, Hydroxyl, Chlorine C₉H₆ClN₂O Reference compound
6-Chloroquinolin-4-amine hydrochloride Cl (6), NH₂ (4) Amino (salt form), Chlorine C₉H₇ClN₂·HCl Amino at position 4; hydrochloride salt
6-Bromo-3-chloroquinolin-4-ol Br (3), Cl (6), OH (4) Bromine, Chlorine, Hydroxyl C₉H₅BrClNO Bromine replaces amino at position 3
4-Amino-6-chloroquinoline-3-carboxylic acid NH₂ (4), Cl (6), COOH (3) Carboxylic acid, Amino, Cl C₁₀H₇ClN₂O₂ Carboxylic acid at position 3
3-{[Benzyl(ethyl)amino]methyl}-6-chloro-2,8-dimethylquinolin-4-ol Complex substituent (3), Cl (6), OH (4) Branched alkylamino, Chlorine C₂₁H₂₃ClN₂O₂ Bulky substituent at position 3; additional methyl groups

Key Research Findings

  • Electronic Effects: The amino group at position 3 in this compound donates electron density to the quinoline ring, enhancing resonance stabilization. This contrasts with electron-withdrawing groups (e.g., Br in 6-Bromo-3-chloroquinolin-4-ol), which reduce electron density and alter reactivity .
  • Biological Implications: Hydroxyl and amino groups facilitate hydrogen bonding with biological targets (e.g., enzymes), while bulky substituents (e.g., benzyl-ethyl-aminomethyl) may limit target accessibility .
  • Solubility Trends: Salt forms (e.g., hydrochloride in 6-Chloroquinolin-4-amine hydrochloride) improve aqueous solubility but may compromise stability in acidic environments .

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